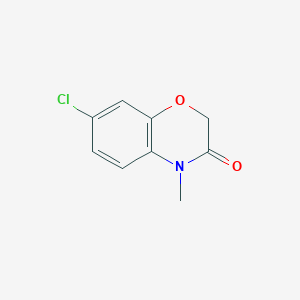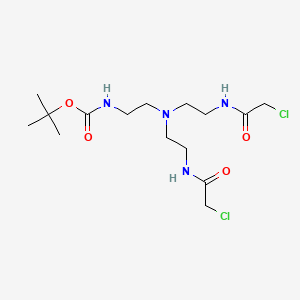![molecular formula C7H8N4O3 B1432076 Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1039766-71-6](/img/structure/B1432076.png)
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
概要
説明
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate, also known as MTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
科学的研究の応用
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and receptors. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, this compound has been used as a fluorescent probe for the detection of reactive oxygen species.
作用機序
Target of Action
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound with high biological potential . It has been identified as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways .
Mode of Action
The interaction of this compound with its targets results in significant changes in cellular processes. As a modulator of σ-receptors, it can influence the activity of these receptors, potentially altering signal transduction pathways . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can reduce the activity of these enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with σ-receptors, BACE-1, and cytochrome Cyp8b1 . The downstream effects of these interactions can include alterations in signal transduction, enzyme regulation, and metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets. By modulating σ-receptors and inhibiting BACE-1 and cytochrome Cyp8b1, it can cause changes in cellular signaling, enzyme activity, and metabolic processes . These changes can have various effects, depending on the specific cellular context.
実験室実験の利点と制限
One advantage of using Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable candidate for various applications. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the study of Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate. In medicinal chemistry, further research is needed to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. In materials science, further research is needed to explore the use of this compound as a building block for the synthesis of materials with unique properties. In biochemistry, further research is needed to explore the use of this compound as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research is needed to optimize the synthesis method of this compound to increase the yield and purity of the compound.
生化学分析
Biochemical Properties
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . Specifically, it has been found to interact with enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in cell cycle regulation and apoptosis . By altering the activity of key signaling molecules, this compound can induce changes in cellular metabolism, leading to altered energy production and utilization. Furthermore, its impact on gene expression can result in changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound has been shown to bind to the active sites of enzymes, preventing their normal function . Additionally, it can interact with DNA and RNA, leading to changes in gene expression. By binding to specific sequences in the genome, this compound can either inhibit or promote the transcription of certain genes, thereby influencing cellular function. Furthermore, it has been observed to interact with various signaling molecules, modulating their activity and affecting downstream signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may undergo degradation under certain circumstances . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific conditions of the experiment.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. At lower doses, this compound can exhibit beneficial effects, such as antibacterial activity and modulation of immune responses . At higher doses, it may induce toxic effects, including liver and kidney damage. The threshold for these adverse effects varies among different animal models, but it is generally observed that higher doses lead to more pronounced toxic effects. Careful dosage optimization is therefore crucial when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . This compound can be metabolized through various pathways, including oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Once inside the cell, it can bind to specific proteins that facilitate its transport to various organelles. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound has been observed to localize to specific compartments within the cell, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications that direct its localization. Once localized, this compound can exert its effects on various cellular processes, including gene expression, energy production, and protein synthesis.
特性
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-14-7(13)4-5-6(12)8-2-3-11(5)10-9-4/h2-3H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUSYZUKBHHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143625 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039766-71-6 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039766-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)
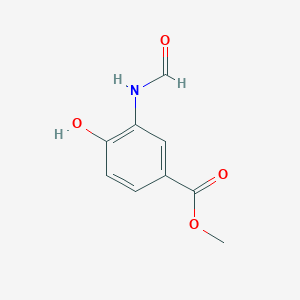


![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
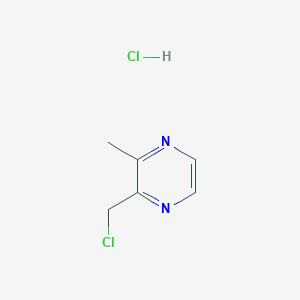
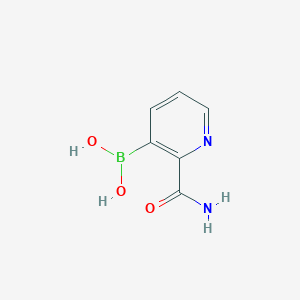
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)


